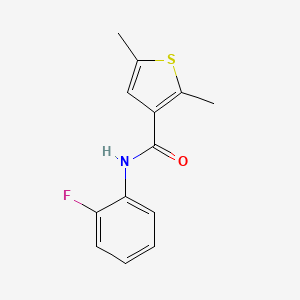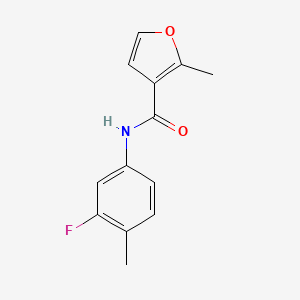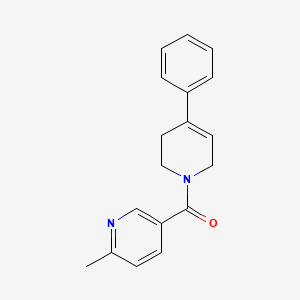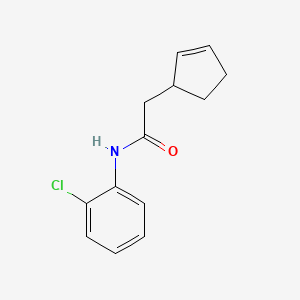
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide, commonly known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications.
Mécanisme D'action
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The CB1 receptor is found primarily in the central nervous system and is involved in a variety of physiological processes. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CP-47,497 has a variety of biochemical and physiological effects. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CP-47,497 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-47,497 in lab experiments is its potency. It is a highly potent agonist of the CB1 receptor, which allows for precise control of the experimental conditions. However, one limitation of using CP-47,497 is its potential for abuse. It is a synthetic cannabinoid that can produce psychoactive effects, which could lead to misuse in some settings.
Orientations Futures
There are several potential future directions for research on CP-47,497. One area of interest is its potential as a treatment for chronic pain conditions. Further research is needed to determine the optimal dosage and administration methods for this application. Another area of interest is its potential as a treatment for anxiety and depression. Additional studies are needed to determine the mechanisms underlying its anxiolytic and antidepressant effects. Finally, CP-47,497 could be studied further as a potential treatment for inflammatory conditions such as arthritis.
Méthodes De Synthèse
CP-47,497 can be synthesized using a variety of methods. One common method involves the reaction of 2-cyclopenten-1-one with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylacetamide to yield CP-47,497.
Applications De Recherche Scientifique
CP-47,497 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been studied as a potential treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGSKQEDKPISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
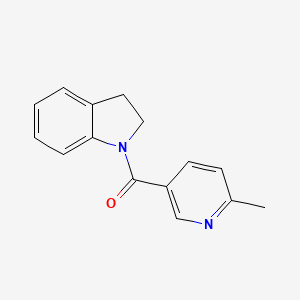
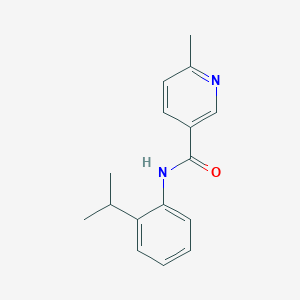
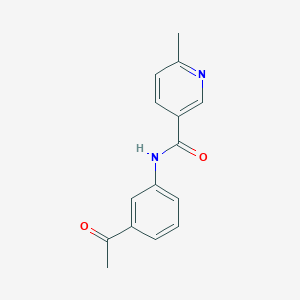
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


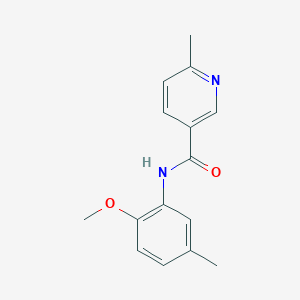
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
